
4-(2,5-Difluorobenzoyl)isoquinoline
Overview
Description
4-(2,5-Difluorobenzoyl)isoquinoline, also known as 4-(2,5-DFB)isoquinoline, is a synthetic organic compound. It consists of an isoquinoline core with a 2,5-difluorobenzoyl group attached at the 4-position. The molecular formula is C16H9F2NO .
Molecular Structure Analysis
The InChI code for 4-(2,5-Difluorobenzoyl)isoquinoline is 1S/C16H9F2NO/c17-11-5-6-13 (15 (18)7-11)16 (20)14-9-19-8-10-3-1-2-4-12 (10)14/h1-9H . The molecular weight is 269.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,5-Difluorobenzoyl)isoquinoline include a molecular weight of 269.25 .Scientific Research Applications
Organic Synthesis Applications
- The interaction of substituted isoquinolines with other chemical entities has been explored for the synthesis of novel organic compounds. For example, the synthesis of 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles) through the spiro heterocyclization of 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones indicates a novel route for the generation of complex molecular structures (Bannikova et al., 2005).
Catalytic Reactions
- The BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline showcases a novel rearrangement reaction catalyzed by boron trifluoride etherate, highlighting the compound's utility in facilitating complex molecular transformations (Chang et al., 2010).
Material Science and Luminescence
- The study of dual fluorescence emissions from isoquinolinone derivatives reveals significant applications in sensors and optoelectronic devices. The isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ) demonstrates two valence tautomers, each with distinct fluorescent properties, suggesting its potential in developing advanced material sciences applications (Craig et al., 2009).
Chemical Synthesis and Derivative Formation
- The synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones through radical cascade cyclization underlines the versatility of isoquinoline derivatives in chemical synthesis, showcasing excellent functional group tolerance and highlighting a base- and metal-free condition method for producing complex molecules (Sui et al., 2023).
Mechanism of Action
Future Directions
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They have been studied for their inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as for their anticancer activities . Therefore, the synthesis of isoquinoline derivatives, including 4-(2,5-Difluorobenzoyl)isoquinoline, is a hot topic in organic and medicinal chemistry that needs development of new strategies .
properties
IUPAC Name |
(2,5-difluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHSLUUXGFEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)
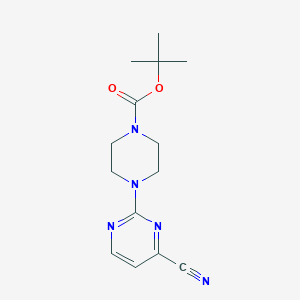
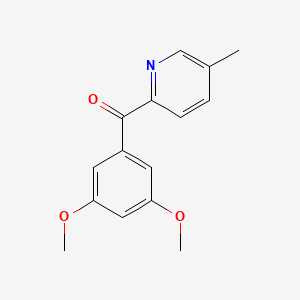
![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)
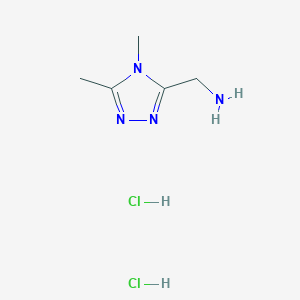
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
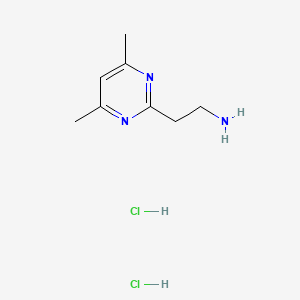
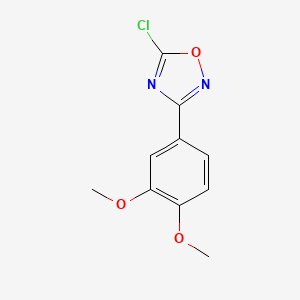
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)
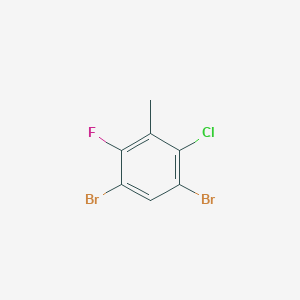
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)